

1H NMR Characterization of 1-Bromoethanol: A Comparative Guide

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Compound of Interest

Compound Name: 1-Bromoethanol

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This guide provides a comparative analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectroscopic features of **1-bromoethanol** against related short-chain alcohols. Due to the limited availability of experimental spectra for **1-bromoethanol** in public databases, this guide utilizes estimated data based on established trends in haloalkanes and related oxygenated compounds. This information is intended to serve as a valuable resource for substance identification, structural elucidation, and purity assessment in a research and development setting.

Comparative ^1H NMR Data

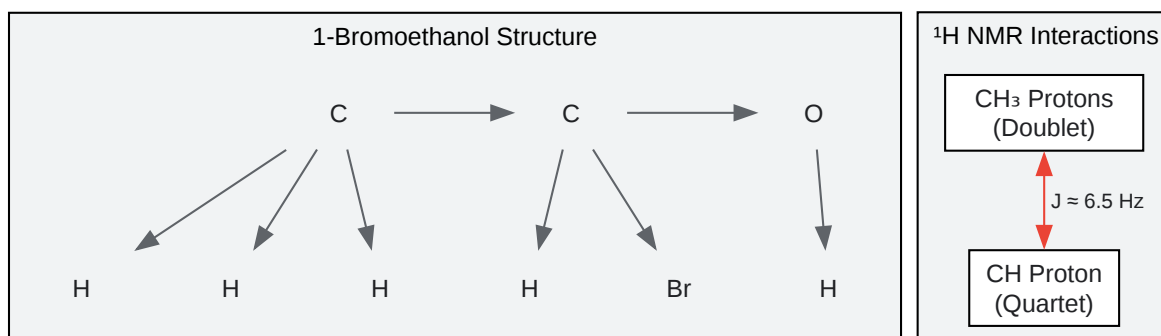
The following table summarizes the key ^1H NMR parameters for **1-bromoethanol** and its analogues. The data for **1-bromoethanol** is estimated based on the influence of the bromine atom on chemical shifts observed in similar structures. Experimental data for ethanol and predicted or experimental data for other haloethanols are provided for a robust comparison.

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Data Source
1-Bromoethanol	-CH(Br)OH	~5.0 - 5.5	Quartet (q)	~6.5	Estimated
	-CH ₃	~1.8 - 2.0	Doublet (d)	~6.5	
	-OH	Variable	Singlet (s)	-	
1-Chloroethanol	-CH(Cl)OH	~5.3 (Predicted)	Quartet (q)	Not specified	Predicted[1]
	-CH ₃	~1.7 (Predicted)	Doublet (d)	Not specified	
	-OH	Variable	Singlet (s)	-	
Ethanol	-CH ₂ OH	~3.7	Quartet (q)	~7.0	Experimental[2][3]
	-CH ₃	~1.2	Triplet (t)	~7.0	
	-OH	Variable	Singlet (s)	-	

Note on Estimated Data for **1-Bromoethanol**: The chemical shifts for **1-bromoethanol** are projected to be downfield compared to ethanol due to the deshielding effect of the electronegative bromine atom. The methine proton (-CH(Br)OH) is expected to experience a more significant downfield shift than the methyl protons. The multiplicity and coupling constants are predicted based on the n+1 rule for adjacent non-equivalent protons. The chemical shift of the hydroxyl proton is highly variable and dependent on factors such as solvent, concentration, and temperature.

Structural and Magnetic Environment of 1-Bromoethanol

The following diagram illustrates the chemical structure of **1-bromoethanol** and the key proton environments that give rise to its characteristic ^1H NMR spectrum. The arrows indicate the spin-spin coupling interactions between adjacent protons.



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